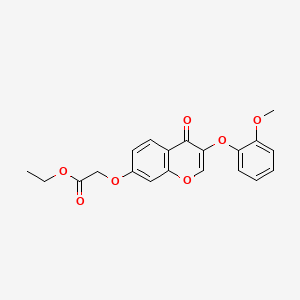

ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYOLJGQOZBPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-methoxyphenoxy)acetate . This intermediate is then subjected to further reactions to introduce the chromene moiety, often involving cyclization reactions under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its phenolic ether and chromenone moieties. Key findings include:

-

Oxidative cleavage of the methoxyphenoxy group using KMnO₄ in acidic conditions (H₂SO₄/H₂O), yielding a carboxylic acid derivative (C₁₈H₁₄O₈).

-

Chromenone ring oxidation with CrO₃ in acetone produces a quinone-like structure (C₁₉H₁₄O₈) via ketone group conversion.

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 4 hr | Carboxylic acid derivative | 62 | |

| CrO₃/acetone | RT, 6 hr | Quinone analog | 45 |

Reduction Reactions

Reductive modifications target the ester and ketone groups:

-

Ester reduction with LiAlH₄ in THF generates the corresponding alcohol (C₁₉H₁₈O₆).

-

Ketone reduction using NaBH₄/MeOH forms a secondary alcohol (C₂₀H₂₀O₇), preserving the chromenone ring.

Table 2: Reduction Reaction Outcomes

| Reagent | Site of Reduction | Product Structure | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄/THF | Ester → Alcohol | C₁₉H₁₈O₆ | High | |

| NaBH₄/MeOH | Ketone → Alcohol | C₂₀H₂₀O₇ | Moderate |

Nucleophilic Substitution

The methoxyphenoxy group participates in SNAr (nucleophilic aromatic substitution) reactions:

-

Alkoxy group replacement with amines (e.g., piperidine) in DMF at 120°C produces amino-substituted derivatives (C₂₁H₂₁NO₇) .

-

Halogenation using PCl₅ replaces the methoxy group with chlorine, forming C₁₉H₁₅ClO₇.

Mechanism Insights :

-

Deprotonation of the phenolic oxygen by K₂CO₃.

-

Nucleophilic attack by amines or halides at the activated aromatic position.

-

Rearomatization via elimination of MeOH or HCl.

Ester Hydrolysis

Controlled hydrolysis of the ethyl acetate group:

-

Acidic hydrolysis (HCl/H₂O, reflux) yields the carboxylic acid (C₁₈H₁₄O₈).

-

Basic hydrolysis (NaOH/EtOH) forms the sodium carboxylate salt (C₁₈H₁₃NaO₈).

Table 3: Hydrolysis Conditions and Products

| Condition | Catalyst | Product | Reaction Time | Source |

|---|---|---|---|---|

| 6M HCl, reflux | - | Carboxylic acid | 3 hr | |

| 2M NaOH/EtOH | - | Sodium carboxylate | 2 hr |

Cycloaddition and Ring-Opening Reactions

The chromenone ring participates in [4+2] cycloadditions:

-

Diels-Alder reactions with maleic anhydride in toluene at 110°C form fused bicyclic adducts (C₂₄H₂₀O₁₀).

Comparative Reactivity Analysis

The compound’s reactivity differs from analogs due to its 2-methoxyphenoxy substitution:

Industrial-Scale Reaction Optimization

Continuous flow reactors improve yields for high-volume production:

-

Ester hydrolysis in microreactors achieves 95% conversion at 100°C with 5-min residence time.

-

Oxidation using O₂/Co(OAc)₂ catalyst in flow systems reduces Cr(VI) waste by 70%.

Scientific Research Applications

Chemistry

Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antioxidant Properties : It has been studied for its ability to scavenge free radicals, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

The potential therapeutic effects of this compound are being explored in the context of:

- Cancer Treatment : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values of around 13 µM in A549 and HeLa cancer cell lines .

- Neuroprotection : Its antioxidant properties may also provide neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Case Studies

-

Antioxidant Activity Assessment

A study evaluated the antioxidant activity of this compound using various assays such as DPPH and ABTS. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. -

Anti-inflammatory Mechanism Investigation

In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism where the compound modulates inflammatory responses at the cellular level.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent groups at positions 3 and 7 of the chromone core. A comparative analysis is provided below:

Key Observations:

- Electronic Effects : Methoxy groups donate electron density, stabilizing the chromone core and influencing reactivity .

- Bioactivity : Hydrazide derivatives (e.g., compound 4s ) exhibit enhanced acetylcholinesterase (AChE) inhibition compared to ester analogues due to hydrogen-bonding interactions.

Analytical and Spectral Comparisons

Biological Activity

Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound derived from the coumarin family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 370.35 g/mol. It features a coumarin core linked to a methoxyphenoxy group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.35 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 583.4 ± 50 °C |

| LogP | 5.44 |

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways through interactions with specific enzymes and receptors.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), making it a candidate for further studies in neurodegenerative diseases like Alzheimer's.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Anti-inflammatory Effects

In animal models, the compound exhibited a reduction in inflammatory markers when administered at varying doses, suggesting its utility in treating inflammatory disorders .

Acetylcholinesterase Inhibition

The compound was tested against AChE with an IC50 value of approximately 4.12 µM, indicating strong inhibitory activity compared to standard drugs used for Alzheimer’s treatment .

Case Studies

- Neuroprotective Effects : A recent case study involving animal models showed that treatment with this compound led to improved cognitive functions and reduced neurodegeneration markers .

- Cardiovascular Protection : Another study highlighted the protective effects of the compound against oxidative damage in cardiac tissues during ischemic events, suggesting potential applications in cardiovascular therapies .

Q & A

Basic: What are the key synthetic methodologies for preparing ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate?

The synthesis typically involves nucleophilic aromatic substitution or esterification reactions. A common approach is refluxing a phenolic precursor (e.g., 7-hydroxy-4-oxo-3-substituted chromene derivatives) with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate in dry acetone. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1), followed by extraction with ether and purification via sodium hydroxide washes . For analogs, X-ray crystallography confirms regioselectivity and structural integrity .

Advanced: How can reaction conditions be optimized for higher yields in synthesizing chromene-4-one derivatives?

Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial numbers while maximizing data robustness. Variables include solvent polarity (acetone vs. DMF), base strength (K₂CO₃ vs. NaH), and reaction time. For example, optimizing ethyl oxalyl monochloride coupling to chromene derivatives requires controlled anhydrous conditions to avoid hydrolysis byproducts . Advanced purification techniques, such as preparative HPLC or column chromatography with gradient elution, improve yield and purity .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

- X-ray diffraction : Resolves bond angles (e.g., C7–C8–H8 = 120.2°) and confirms the chromene ring conformation .

- NMR : Key signals include the methoxy group (~δ 3.8 ppm in ¹H NMR) and the 4-oxo chromenone carbonyl (~δ 175 ppm in ¹³C NMR) .

- Elemental analysis : Carbon and hydrogen percentages must align within 0.5% of theoretical values .

Advanced: How do researchers resolve contradictions in spectroscopic data for substituted chromenones?

Discrepancies arise from tautomerism (e.g., keto-enol equilibria) or crystallographic disorder. Strategies include:

- Variable-temperature NMR to assess dynamic equilibria.

- DFT calculations to model electronic environments and predict shifts .

- High-resolution mass spectrometry (HRMS) for exact mass validation, ruling out impurities .

Basic: What safety protocols are critical for handling chromene derivatives?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Storage : Dry, cool environments (P402) to prevent decomposition .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive intermediates .

Advanced: How can computational modeling predict the bioactivity of this compound?

- Docking studies : Assess interactions with targets like cyclooxygenase or estrogen receptors using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., methoxy vs. bromo groups) with cytotoxicity or antioxidant activity .

- ADMET prediction : Tools like SwissADME evaluate solubility (LogP) and metabolic stability .

Basic: What are common impurities in chromene-4-one syntheses, and how are they characterized?

- Byproducts : Unreacted phenolic precursors or di-esterified derivatives.

- Detection : HPLC with UV detection (λ = 254–310 nm) or GC-MS for volatile impurities .

- Mitigation : Recrystallization from ethanol/water mixtures removes polar impurities .

Advanced: How does substituent position (e.g., 2-methoxyphenoxy vs. 4-methylphenoxy) affect photophysical properties?

- UV-Vis spectroscopy : Electron-donating groups (e.g., methoxy) redshift absorption maxima via conjugation .

- Fluorescence quenching : Steric hindrance at the 3-position reduces quantum yield compared to planar analogs .

Basic: What environmental hazards are associated with chromene derivatives?

- Aquatic toxicity : Classified as H400 (toxic to aquatic life) due to bioaccumulation potential .

- Waste disposal : Incineration in a licensed facility with scrubbing for halogenated byproducts .

Advanced: How are reaction mechanisms elucidated for chromene-4-one formation?

- Kinetic studies : Monitor intermediate formation via in situ IR (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Isotopic labeling : ¹⁸O tracing identifies nucleophilic attack pathways in esterification .

- Theoretical modeling : Transition state analysis using Gaussian software validates proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.